

# Application Notes and Protocols: Fosimdesonide Synthesis and Conjugation Chemistry

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## Compound of Interest

Compound Name: *Fosimdesonide*

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## Introduction

**Fosimdesonide** is a potent immunomodulator and glucocorticoid receptor (GR) agonist. It is the small molecule component of the antibody-drug conjugate (ADC) Adalimumab **Fosimdesonide**, which targets Tumor Necrosis Factor-alpha (TNF- $\alpha$ ). This ADC combines the anti-inflammatory and immunosuppressive properties of a glucocorticoid with the targeted delivery of a monoclonal antibody, offering the potential for enhanced efficacy and reduced systemic side effects.

These application notes provide a detailed overview of the synthesis of **fosimdesonide**, its conjugation to the monoclonal antibody adalimumab, and the associated experimental protocols. The information is intended to guide researchers in the development and characterization of similar glucocorticoid-based ADCs.

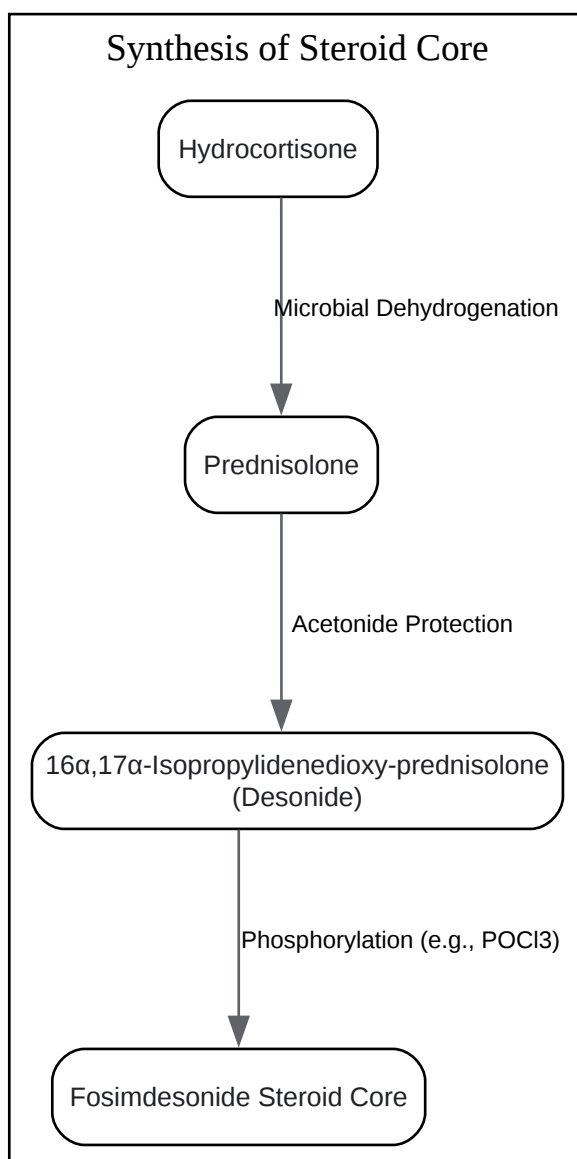
## Fosimdesonide Synthesis

The synthesis of **fosimdesonide** is a multi-step process involving the preparation of the steroid core, the synthesis of the linker moiety, and the final assembly. While the precise, proprietary synthesis route is not publicly available, a plausible synthetic approach based on established chemical principles is presented below.

## Part 1: Synthesis of the Steroid Core: (11 $\beta$ ,16 $\alpha$ )-21-(phosphonooxy)-pregna-1,4-diene-11,16,17-triol-3,20-dione

The steroid core of **fosimdesonide** is a derivative of desonide, featuring a phosphate group at the C21 position. A key intermediate is the 16 $\alpha$ ,17 $\alpha$ -acetonide of prednisolone, which can be synthesized from commercially available hydrocortisone. The following is a representative synthetic scheme.

Diagram of **Fosimdesonide** Steroid Core Synthesis



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Caption: Representative synthetic pathway for the **fosimdesonide** steroid core.

#### Experimental Protocol: Phosphorylation of the C21-Hydroxyl Group

This protocol describes a general method for the phosphorylation of a steroid's C21-hydroxyl group, adapted from a procedure for budesonide-21-phosphate synthesis, which yields high purity product.<sup>[1][2][3][4]</sup>

#### Materials:

- (11 $\beta$ ,16 $\alpha$ )-dihydroxy-pregna-1,4-diene-3,20-dione (Desonide derivative)
- Tetrabutylammonium dihydrogen phosphate
- Trichloroacetonitrile
- Acetonitrile (anhydrous)
- Sodium hydroxide (1 N)
- Hydrochloric acid (1 N)
- Ethyl acetate
- Brine
- Sodium sulfate (anhydrous)
- Silica gel for column chromatography

#### Procedure:

- Dissolve the desonide derivative (1 equivalent) in anhydrous acetonitrile.
- Add trichloroacetonitrile (4-5 equivalents) to the solution.

- In a separate flask, dissolve tetrabutylammonium dihydrogen phosphate (4 equivalents) in anhydrous acetonitrile.
- Add the tetrabutylammonium dihydrogen phosphate solution dropwise to the steroid solution at room temperature with stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.
- Upon completion, quench the reaction by adding 1 N sodium hydroxide solution and extract the aqueous phase with ethyl acetate to remove unreacted starting material.
- Acidify the aqueous phase to a pH of approximately 2 with 1 N hydrochloric acid.
- Extract the product into ethyl acetate (3x).
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain the desired 21-phosphate steroid.

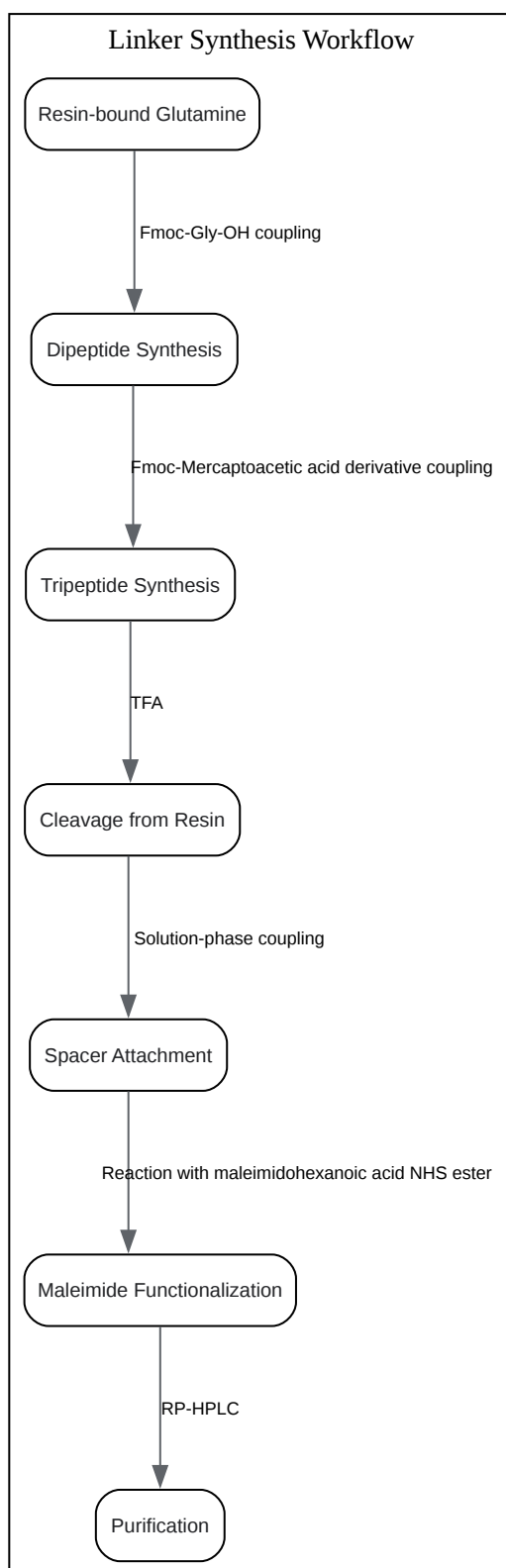
Table 1: Representative Quantitative Data for Steroid Phosphorylation

Parameter	Value
Starting Material Purity	>98%
Reaction Scale	1 g
Molar Ratio (Steroid:Phosphate:Acetonitrile)	1 : 4 : 5
Reaction Time	24 hours
Reaction Temperature	Room Temperature
Crude Yield	~90%
Purified Yield	~83% <sup>[1]</sup>
Final Purity (HPLC)	>99%

## Part 2: Synthesis of the Linker

The linker in adalimumab **fosimdesonide** is a complex molecule containing a maleimide group for conjugation, a peptide sequence, and a self-immolative spacer. The synthesis of such a linker is a multi-step process typically performed using solid-phase peptide synthesis (SPPS) followed by solution-phase modifications. A representative workflow is outlined below.

Diagram of a Representative Linker Synthesis Workflow



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Caption: A generalized workflow for the synthesis of a maleimide-functionalized peptide linker.

## Experimental Protocol: Solid-Phase Peptide Synthesis of the Linker Backbone

This protocol describes the synthesis of the peptide portion of the linker on a solid support.

### Materials:

- Fmoc-L-Gln(Trt)-Wang resin
- Fmoc-Gly-OH
- N-(2-(tritylthio)acetyl)-glycine
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure
- Piperidine (20% in DMF)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H<sub>2</sub>O, 95:2.5:2.5)

### Procedure:

- Swell the Fmoc-L-Gln(Trt)-Wang resin in DMF.
- Deprotect the Fmoc group with 20% piperidine in DMF.
- Wash the resin extensively with DMF and DCM.
- Couple Fmoc-Gly-OH (3 equivalents) using DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF.
- Monitor the coupling reaction using a Kaiser test.
- Repeat steps 2 and 3.

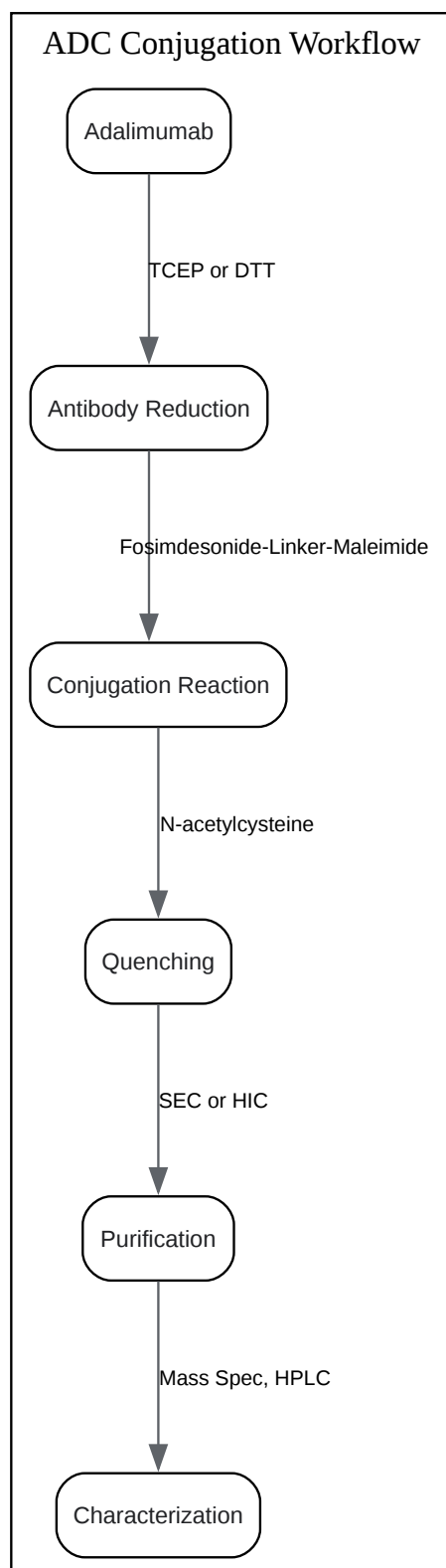
- Couple N-(2-(tritylthio)acetyl)-glycine (3 equivalents) using the same coupling reagents.
- After the final coupling, wash the resin with DMF and DCM and dry under vacuum.
- Cleave the peptide from the resin and remove side-chain protecting groups using the TFA cleavage cocktail.
- Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
- Purify the crude peptide by reverse-phase HPLC.

## Adalimumab Fosimdesonide Conjugation Chemistry

The conjugation of the **fosimdesonide**-linker construct to adalimumab occurs via a thioether bond formation between the maleimide group on the linker and the sulfhydryl groups of reduced cysteine residues in the antibody's hinge region. The target drug-to-antibody ratio (DAR) for adalimumab **fosimdesonide** is 4.

Diagram of the Conjugation Workflow





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Caption: A general workflow for the cysteine-based conjugation of an antibody.

## Experimental Protocol: Reduction and Conjugation

This protocol provides a general method for the reduction of adalimumab's interchain disulfide bonds and subsequent conjugation to the **fosimdesonide**-linker-maleimide.[\[5\]](#)[\[6\]](#)[\[7\]](#)

### Materials:

- Adalimumab (in a suitable buffer, e.g., PBS)
- Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)
- **Fosimdesonide**-linker-maleimide (dissolved in a water-miscible organic solvent like DMSO)
- Phosphate buffer (e.g., 50 mM, pH 7.4) with EDTA (e.g., 2 mM)
- N-acetylcysteine solution (for quenching)
- Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system for purification.

### Procedure:

- **Antibody Preparation:** Buffer exchange adalimumab into the conjugation buffer (phosphate buffer with EDTA). Adjust the antibody concentration to a working range (e.g., 5-10 mg/mL).
- **Reduction:** Add a calculated amount of TCEP solution to the antibody solution to achieve a molar excess (e.g., 2-4 equivalents) to partially reduce the interchain disulfide bonds. Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).
- **Conjugation:** Add the **fosimdesonide**-linker-maleimide solution (e.g., 5-10 molar excess over the antibody) to the reduced antibody solution. The final concentration of the organic solvent (e.g., DMSO) should be kept low (e.g., <10%) to avoid antibody denaturation. Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 1-4 hours).
- **Quenching:** Add an excess of N-acetylcysteine to quench any unreacted maleimide groups.

- Purification: Purify the resulting ADC from unreacted drug-linker and other small molecules using SEC. For separation of different DAR species, HIC can be employed.[8][9][10][11][12]
- Characterization: Analyze the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as mass spectrometry, SEC-HPLC, and HIC.[13][14][15][16]

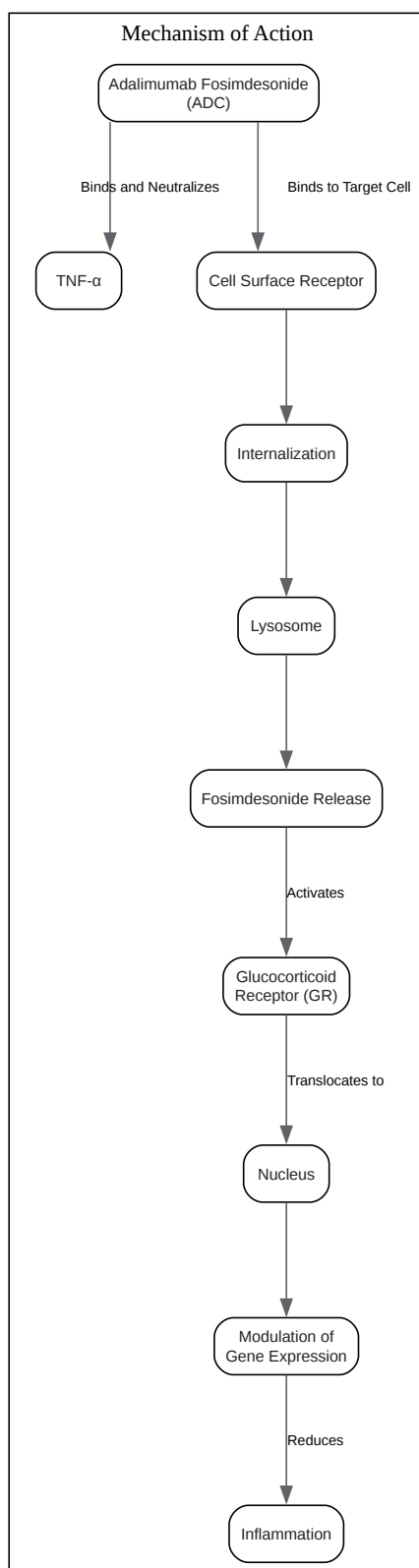
Table 2: Representative Quantitative Data for Adalimumab **Fosimdesonide** Conjugation

Parameter	Value
Antibody Concentration	10 mg/mL
TCEP Molar Excess	3 equivalents
Reduction Time/Temperature	1.5 hours at 37°C
Drug-Linker Molar Excess	8 equivalents
Conjugation Time/Temperature	2 hours at Room Temperature
Average DAR (Mass Spec)	4.0
Monomer Purity (SEC-HPLC)	>98%
Aggregate Content (SEC-HPLC)	<2%

## Mechanism of Action and Signaling Pathway

Adalimumab **fosimdesonide** has a dual mechanism of action. The adalimumab component binds to TNF- $\alpha$ , neutralizing its pro-inflammatory effects. Upon internalization of the ADC, the **fosimdesonide** is released and acts as a glucocorticoid receptor agonist, leading to the transrepression of pro-inflammatory genes and the transactivation of anti-inflammatory genes.

Diagram of the Proposed Signaling Pathway



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Caption: Proposed dual mechanism of action for adalimumab **fosi(m)desonide**.

## Conclusion

The synthesis and conjugation of **fosimdesonide** to adalimumab represent a sophisticated approach to targeted anti-inflammatory therapy. The protocols and data presented herein, while representative, provide a comprehensive framework for researchers working on the development of novel antibody-drug conjugates. Careful optimization of each synthetic and conjugation step, along with thorough analytical characterization, is crucial for the successful development of safe and effective ADC therapeutics.

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